molecular formula C18H19N3OS B2807046 N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide CAS No. 2097917-84-3

N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide

Cat. No. B2807046
CAS RN: 2097917-84-3
M. Wt: 325.43
InChI Key: BNKVDAAWADUIJW-UHFFFAOYSA-N
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Description

“N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide” is a complex organic compound. Pyrazole-based compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are known for their unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

Pyrazole-based ligands have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation . They have shown excellent catalytic activities for the oxidation of catechol to o-quinone .

Scientific Research Applications

Future Directions

The future directions of research on “N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide” and similar compounds could involve the development of more selective and potent inhibitors for the treatment of various diseases . There is potential for the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

properties

IUPAC Name

N-(4-pyrazol-1-ylcyclohexyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-18(17-12-13-4-1-2-5-16(13)23-17)20-14-6-8-15(9-7-14)21-11-3-10-19-21/h1-5,10-12,14-15H,6-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKVDAAWADUIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3S2)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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